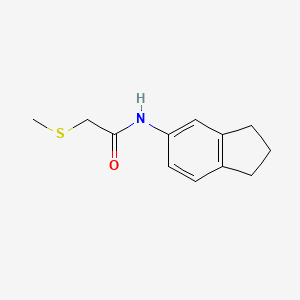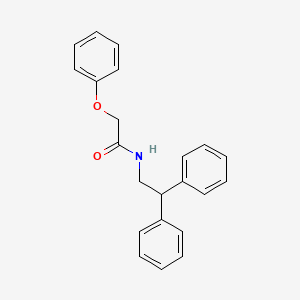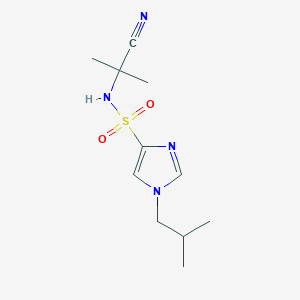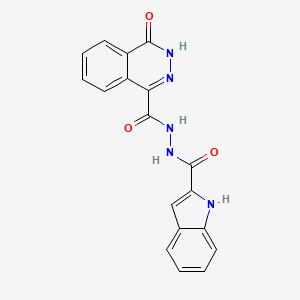
N-(2,3-dihydro-1H-inden-5-yl)-2-methylsulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-inden-5-yl)-2-methylsulfanylacetamide, also known as L-703,606, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. It is a potent and selective antagonist of the chemokine receptor CXCR3, which plays a crucial role in inflammation and immune response.
作用機序
N-(2,3-dihydro-1H-inden-5-yl)-2-methylsulfanylacetamide acts as a selective antagonist of the CXCR3 receptor, which is expressed on various immune cells, including T cells, B cells, and natural killer cells. CXCR3 plays a crucial role in immune response and inflammation by regulating the migration and activation of immune cells. By blocking the CXCR3 receptor, N-(2,3-dihydro-1H-inden-5-yl)-2-methylsulfanylacetamide inhibits the recruitment and activation of immune cells, leading to reduced inflammation and immune response.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-2-methylsulfanylacetamide has been shown to have various biochemical and physiological effects, including the inhibition of immune cell migration and activation, reduced inflammation, and prevention of tumor growth. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. Moreover, it has been proposed as a potential therapeutic agent for the treatment of COPD, as it can reduce airway inflammation and improve lung function.
実験室実験の利点と制限
N-(2,3-dihydro-1H-inden-5-yl)-2-methylsulfanylacetamide has several advantages for lab experiments, including its potent and selective activity against the CXCR3 receptor, its ability to inhibit immune cell migration and activation, and its potential therapeutic applications in various diseases. However, its limitations include the need for optimization of the synthesis method for large-scale production, the lack of clinical data on its safety and efficacy, and the potential for off-target effects.
将来の方向性
N-(2,3-dihydro-1H-inden-5-yl)-2-methylsulfanylacetamide has several potential future directions, including its further optimization for large-scale production, its evaluation in clinical trials for various diseases, and its combination with other therapeutic agents for synergistic effects. Moreover, its potential applications in other diseases, such as neuroinflammatory disorders and infectious diseases, should be explored. Additionally, its mechanism of action and its effects on immune cells should be further investigated to better understand its therapeutic potential.
合成法
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-methylsulfanylacetamide involves several steps, including the preparation of the starting materials and the final product. The detailed synthesis route has been described in various research articles, and it involves the use of various reagents and catalysts. The purity and yield of the final product depend on the reaction conditions, and optimization is required for large-scale production.
科学的研究の応用
N-(2,3-dihydro-1H-inden-5-yl)-2-methylsulfanylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. It has been shown to inhibit the migration and activation of immune cells, reduce inflammation, and prevent tumor growth in preclinical models. Moreover, it has been proposed as a potential therapeutic agent for the treatment of chronic obstructive pulmonary disease (COPD), a progressive lung disease characterized by chronic inflammation and airflow limitation.
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-methylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-15-8-12(14)13-11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWYACLMDDKGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)NC1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-methylsulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methoxy-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)chromen-2-one](/img/structure/B7636944.png)
![2-[3-[(1-Methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]-5-pyridin-2-yl-1,3,4-thiadiazole](/img/structure/B7636949.png)


![3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile](/img/structure/B7636966.png)
![N-(2-methoxy-5-methylphenyl)-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7636981.png)
![3-[(3-Methylcyclohexyl)methyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7636988.png)

![N-(2-ethoxyphenyl)-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7637001.png)


![4-(hydroxymethyl)-N-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]piperidine-1-carboxamide](/img/structure/B7637032.png)
![N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide](/img/structure/B7637035.png)
![[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl (2R)-2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B7637043.png)